

# literature review on 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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## Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

## Introduction

**2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates three key functional features: a carboxylic acid group, a chloro substituent, and a tert-Butoxycarbonyl (Boc) protected amine. This combination makes it a versatile building block, particularly in the development of Active Pharmaceutical Ingredients (APIs). The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other positions on the molecule. The carboxylic acid and chloro groups serve as handles for further chemical modification, such as amide bond formation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), respectively.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications for researchers and professionals in drug development, with a focus on its potential in oncology and central nervous system (CNS) therapies.<sup>[1]</sup>

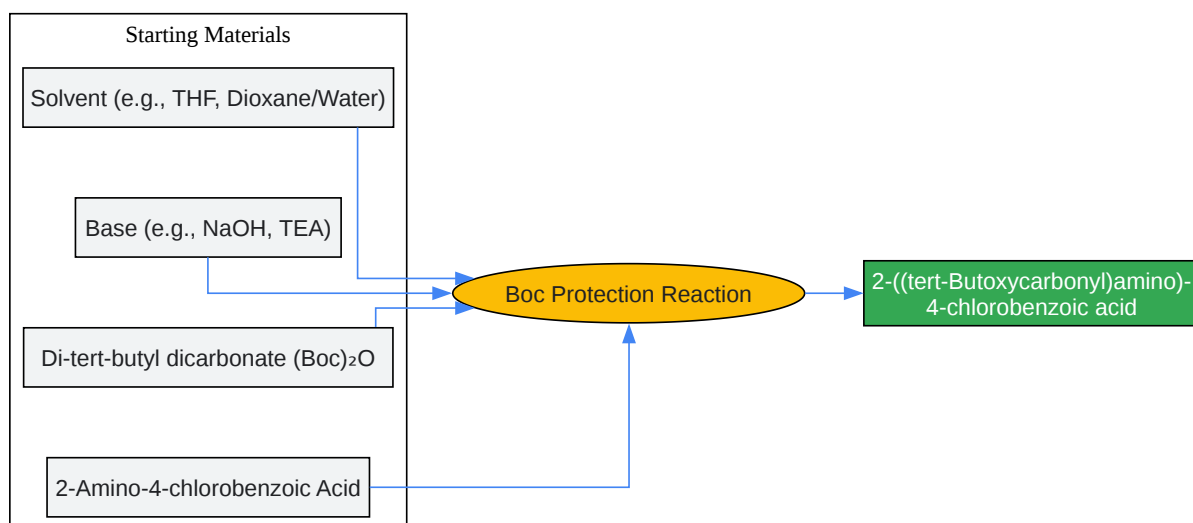
## Physicochemical and Molecular Data

The fundamental properties of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Reference
CAS Number	136290-47-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> ClNO <sub>4</sub>	[1]
Molecular Weight	271.7 g/mol	[1]
Boiling Point	352.4°C	[1]
Storage Temperature	2-8°C	[1]

## Synthesis and Purification

The most common route for synthesizing **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** involves the protection of the amino group of its precursor, 2-amino-4-chlorobenzoic acid, using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).



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Caption: General workflow for the synthesis of the target compound.

## Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzoic Acid

This protocol describes a general laboratory-scale procedure for the synthesis of **2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid**.

Materials:

- 2-Amino-4-chlorobenzoic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Tetrahydrofuran (THF) or Dioxane
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent mixture, such as THF/water or dioxane/water.
- **Basification:** Cool the solution in an ice bath and add a base (e.g., 1.1 equivalents of NaOH dissolved in water, or 1.2 equivalents of TEA) to deprotonate the carboxylic acid and facilitate the reaction.

- **Boc Anhydride Addition:** While stirring vigorously at 0°C, add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture either neat or as a solution in the organic solvent.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:**
  - Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
  - Dilute the remaining aqueous residue with water and wash with a non-polar solvent like hexanes to remove unreacted Boc anhydride.
  - Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCl. The product should precipitate as a solid.
  - Extract the product into ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** as a solid.

## Spectroscopic Data and Analysis

While comprehensive, experimentally verified spectroscopic data for this specific compound is not widely published, the following tables outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
<b>~12.0 - 13.0</b>	<b>Broad Singlet</b>	<b>1H</b>	<b>-COOH</b>
~8.5 - 9.5	Singlet	1H	-NH-Boc
~7.8 - 8.0	Doublet	1H	Aromatic CH (ortho to COOH)
~7.3 - 7.5	Doublet of Doublets	1H	Aromatic CH (meta to COOH, ortho to Cl)
~7.0 - 7.2	Doublet	1H	Aromatic CH (ortho to NHBoc)

| 1.4 - 1.6 | Singlet | 9H | -C(CH<sub>3</sub>)<sub>3</sub> |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~168 - 172</b>	<b>C=O (Carboxylic Acid)</b>
~152 - 155	C=O (Boc Carbamate)
~140 - 145	Aromatic C-NHBoc
~135 - 140	Aromatic C-Cl
~130 - 133	Aromatic CH
~120 - 128	Aromatic CH
~115 - 120	Aromatic CH
~110 - 115	Aromatic C-COOH
~80 - 83	-C(CH <sub>3</sub> ) <sub>3</sub>

| ~28 - 29 | -C(CH<sub>3</sub>)<sub>3</sub> |

## Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
2500-3300 (broad)	Carboxylic Acid	O-H Stretch
3200-3400	Carbamate	N-H Stretch
~1710-1730	Carbamate	C=O Stretch
~1680-1700	Carboxylic Acid	C=O Stretch
~1500-1550	Aromatic/Amide	C=C Stretch / N-H Bend
~1150-1250	Carbamate	C-O Stretch

| ~700-800 | Aromatic | C-Cl Stretch |

## General Protocol for Spectroscopic Analysis

Objective: To obtain <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for structural confirmation.

Methodology:

- **NMR Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **NMR Acquisition:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire one-dimensional <sup>1</sup>H and <sup>13</sup>C spectra.
- **IR Sample Preparation (KBr Pellet):** Grind 1-2 mg of the dry product with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.<sup>[2]</sup>
- **IR Acquisition:** Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire a spectrum over a range of 4000-400 cm<sup>-1</sup>.<sup>[2]</sup>

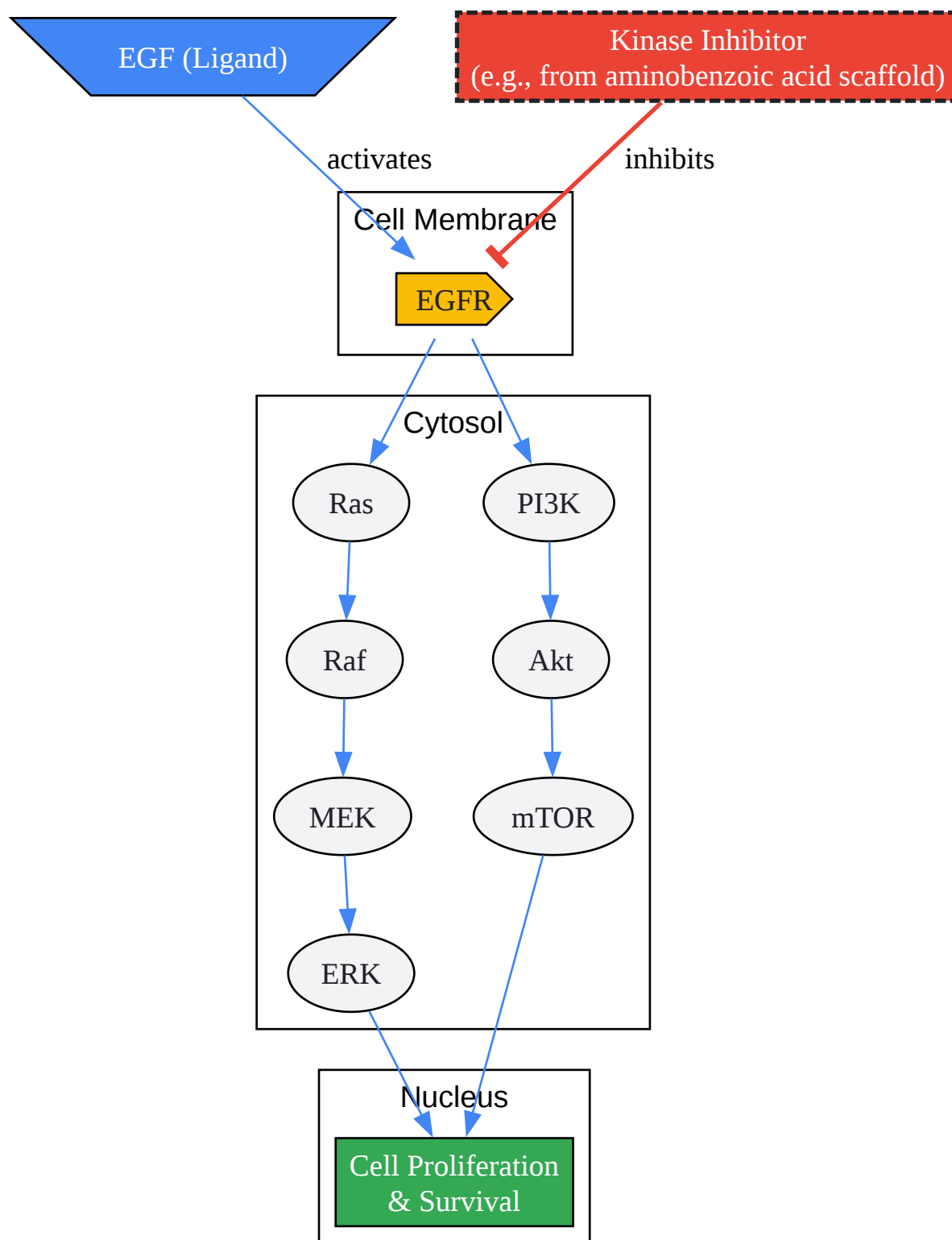
## Applications in Drug Development

The primary utility of **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

- **Protected Building Block:** The Boc-protected amine allows for the selective modification of the carboxylic acid group (e.g., amide coupling) without interference from the nucleophilic amine. The Boc group can be removed later under acidic conditions.
- **Scaffold for Kinase Inhibitors:** While direct biological activity for this specific compound is not widely reported, the closely related 4-amino-3-chlorobenzoic acid scaffold has been successfully used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.<sup>[3]</sup><sup>[4]</sup> EGFR is a critical target in cancer therapy, as its overactivation drives tumor cell proliferation and survival.<sup>[4]</sup> The structural similarity suggests that **2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid** is a promising starting point for synthesizing novel kinase inhibitors.

## Relevant Signaling Pathway: EGFR-Mediated Proliferation

Derivatives of aminobenzoic acids often target kinase signaling pathways critical for cancer cell growth. The EGFR pathway is a prime example, activating downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which ultimately promote cell proliferation and survival.<sup>[5]</sup>



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Caption: EGFR signaling pathway and potential point of therapeutic intervention.



## Safety and Handling

- **Storage:** The compound should be stored in a cool, dry place, typically between 2-8°C, and protected from light.[1]
- **Handling:** As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

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